borane-trimethylamine complex physical and chemical properties
borane-trimethylamine complex physical and chemical properties
Executive Summary
Borane-trimethylamine (TMAB) represents a critical tactical advantage in the toolbox of the modern synthetic chemist. Unlike its highly reactive congeners (e.g., Borane-THF, Borane-DMS), TMAB is an air-stable, crystalline solid that retains the potent reducing capability of borane (
Its primary utility lies in chemoselective reduction . TMAB occupies a "Goldilocks" zone of reactivity: it is strong enough to reduce imines and oximes but sufficiently mild to tolerate nitro groups, esters, and alkyl halides. This makes it a superior, non-toxic alternative to sodium cyanoborohydride (
Molecular Architecture & Physicochemical Profile
TMAB is a Lewis acid-base adduct formed by the dative bonding of trimethylamine (Lewis base) to borane (Lewis acid). The stability of this complex is derived from the strong
Key Physical Properties[1]
| Property | Value | Context/Relevance |
| CAS Number | 75-22-9 | Unique Identifier |
| Formula | Molecular Weight: 72.94 g/mol | |
| Appearance | White hexagonal crystals | Easy to weigh/handle compared to liquid boranes |
| Melting Point | 93–95 °C | Solid at room temperature; sublimable |
| Boiling Point | 171–172 °C | High thermal stability |
| Solubility | Alcohols, Ethers, Benzene | Versatile solvent compatibility (MeOH is standard) |
| Water Solubility | ~1.3 g/100mL (20°C) | Warning:[1][2][3][4][5][6][7][8][9][10][11] Slow hydrolysis occurs in water |
| Density | 0.81 g/cm³ | Low bulk density |
Structural Stability
Unlike Borane-THF, which requires refrigeration and degrades over time, TMAB is stable at room temperature under ambient atmosphere for extended periods. However, for rigorous analytical standards, storage under nitrogen/argon is recommended to prevent slow hydrolysis by atmospheric moisture.
Mechanistic Chemistry
The reactivity of TMAB is governed by the dissociation energy of the
Mechanism of Reductive Amination
The most prevalent application of TMAB is the reductive amination of aldehydes/ketones. The reaction proceeds via the formation of an iminium ion intermediate, which is then selectively reduced by the hydride source.
Why TMAB?
-
Selectivity: TMAB reduces the protonated iminium ion (
) much faster than the neutral carbonyl ( ). -
Acid Tolerance: Unlike Sodium Borohydride (
), TMAB is stable in acidic media (pH 2–5), which is often required to catalyze imine formation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of Reductive Amination using TMAB. The reagent selectively targets the activated Iminium species.
Synthetic Protocols
Protocol A: General Reductive Amination
Objective: Synthesis of secondary/tertiary amines from ketones/aldehydes. Scale: 10 mmol (Standard Laboratory Scale).
Reagents:
-
Substrate (Ketone/Aldehyde): 10 mmol
-
Amine (1.1–1.2 eq): 11–12 mmol
-
TMAB (1.2–1.5 eq): 12–15 mmol
-
Solvent: Methanol (anhydrous preferred) or Ethanol
-
Catalyst: Acetic Acid (optional, if imine formation is slow)
Step-by-Step Workflow:
-
Imine Formation (Pre-equilibrium):
-
In a round-bottom flask equipped with a stir bar, dissolve the carbonyl substrate and amine in Methanol (20 mL).
-
Expert Note: If using a ketone or a sterically hindered amine, add 1-2 drops of glacial acetic acid or use molecular sieves (3Å) to drive the equilibrium toward the imine. Stir for 30–60 minutes.
-
-
Reagent Addition:
-
Add TMAB (solid) in a single portion.
-
Observation: Mild effervescence may occur. The reaction is generally exothermic; for large scales (>50g), add TMAB portion-wise or cool the vessel to 0°C.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (20–25°C) for 2–16 hours.
-
Validation: Monitor by TLC. The disappearance of the imine (often less polar than amine) and carbonyl spots indicates completion.
-
-
Quench & Workup:
-
Quench the reaction by adding 10% HCl (aq) dropwise until pH < 2. This destroys excess hydride and hydrolyzes any Boron-Nitrogen complexes.
-
Stir for 30 minutes.
-
Basify with NaOH (aq) to pH > 10 to liberate the free amine.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate in vacuo.
-
Protocol B: Electroless Nickel-Boron (Ni-B) Plating
Application: Industrial surface finishing.[4] TMAB is used as the reducing agent to deposit Ni-B alloys, which are significantly harder and more wear-resistant than standard Ni-P (Nickel-Phosphorus) coatings.
Bath Composition (Typical):
-
Nickel Salt: Nickel Chloride or Sulfate
-
Reducing Agent: TMAB (1–3 g/L)
-
Complexing Agent: Sodium Citrate or Ethylenediamine
-
Stabilizer: Lead or Thallium salts (ppm levels)
-
Operating Conditions: pH 6–7, Temperature 60–70°C.
Comparative Analysis of Reducing Agents
| Feature | TMAB | Sodium Borohydride ( | Sodium Cyanoborohydride ( | Borane-THF ( |
| Physical State | Solid (Stable) | Solid (Hygroscopic) | Solid (Hygroscopic) | Liquid (Unstable) |
| Reducing Power | Moderate | Strong | Weak/Mild | Very Strong |
| Acid Stability | High | Decomposes Rapidly | High | N/A |
| Toxicity | Moderate | Moderate | High (Cyanide) | Moderate |
| Selectivity | Imines > Carbonyls | Carbonyls > Imines | Imines >>> Carbonyls | Acids/Amides |
| Main Use | Reductive Amination | Ketone Reduction | Reductive Amination | Hydroboration |
Field Insight: TMAB is rapidly replacing
Safety, Handling, & Stability
Hazard Identification
-
Flammable Solid: TMAB is classified as a flammable solid.[12][13] Keep away from open flames and sparks.
-
Moisture Sensitivity: While "air-stable," prolonged exposure to moisture leads to hydrolysis, releasing Hydrogen gas (
), which poses an explosion hazard in confined spaces. -
Toxicity: Causes skin and eye irritation. Avoid inhalation of dust.[8][12][14]
Storage Protocol
-
Container: Store in tightly sealed HDPE or glass containers.
-
Environment: Cool, dry place (< 25°C). For long-term storage (> 6 months), a desiccator or nitrogen cabinet is recommended.
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong acids (unless controlled during quench).
Emergency Response
-
Fire: Use Dry Chemical, Sand, or Alcohol-resistant foam.[8] DO NOT USE WATER jet, as it may accelerate hydride decomposition.
-
Spill: Sweep up carefully to avoid dust generation. Place in a dry container and neutralize with dilute acid in a fume hood.
References
-
JSC Aviabor. Borane-trimethylamine Physical Properties and Applications. Retrieved from
-
Thermo Scientific Chemicals. Borane-trimethylamine complex, 97% Safety Data Sheet (SDS). Retrieved from
-
ChemicalBook. Borane-trimethylamine complex Chemical Properties and Reaction Data. Retrieved from
-
MDPI Molecules. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[15][16] Retrieved from
Sources
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- 4. Electroless nickel-boron plating - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
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- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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